Ajoene

Descripción general

Descripción

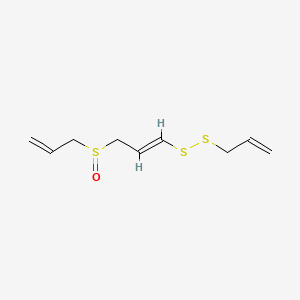

El Ajoeno es un compuesto organosulfurado derivado del ajo (Allium sativum). Es un líquido incoloro que contiene grupos funcionales sulfoxido y disulfuro. El nombre "ajoeno" deriva de "ajo", la palabra española para ajo. El ajoeno se encuentra como una mezcla de hasta cuatro isómeros estereoisómeros, que difieren en términos de la estereoquímica del alqueno central (E- vs Z-) y la quiralidad del azufre del sulfoxido (R- vs S-) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ajoeno se puede sintetizar a través de una serie de reacciones químicas a partir de la alicina, otro compuesto que contiene azufre que se encuentra en el ajo. La ruta sintética implica la fragmentación de la alicina para formar ácido 2-propenosulfénico y tioacroleína, que luego reaccionan con otra molécula de alicina para formar ajoeno .

Métodos de Producción Industrial: La producción industrial de ajoeno normalmente implica la extracción de pulpa de ajo o extracto de ajo, seguido de la mezcla con lípidos animales y calentamiento para obtener ajoeno. Este método es adecuado para la producción a gran escala y produce una alta concentración de ajoeno .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ajoeno experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La oxidación del ajoeno implica la conversión de su porción de sulfuro a un sulfoxido, una función química característica del ajoeno .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de ajoeno incluyen dibromuros de alquilo e intermediarios que contienen selenio. El paso final de oxidación implica el uso de peróxido de hidrógeno para escindir la porción de selenio y formar el doble enlace carbono-carbono terminal .

Productos Principales: Los principales productos formados a partir de las reacciones del ajoeno incluyen varios compuestos organosulfurados, como sulfoxidos y disulfuros .

Aplicaciones Científicas De Investigación

El ajoeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El ajoeno ejerce sus efectos a través de varios objetivos moleculares y vías. Funciona como antioxidante al activar la vía Nrf2, que regula la expresión de la ligasa glutamato-cisteína y aumenta los niveles de glutatión . El ajoeno también inhibe la liberación de superóxido y tiene propiedades antitrombóticas, previniendo la formación de coágulos de sangre . Además, se ha demostrado que el ajoeno bloquea los procesos dependientes de integrinas en las células infectadas por el virus de la inmunodeficiencia humana (VIH) .

Comparación Con Compuestos Similares

El ajoeno es similar a otros compuestos que contienen azufre que se encuentran en el ajo, como la alicina y el disulfuro de dialilo. El ajoeno es más estable y tiene una gama más amplia de actividades biológicas . A diferencia de la alicina, que es altamente inestable y se descompone rápidamente, el ajoeno es más estable y se puede aislar en cantidades mayores . Otros compuestos similares incluyen el trisulfuro de dialilo y las vinilditiinas, que también exhiben propiedades antimicrobianas y anticancerígenas .

Actividad Biológica

Ajoene, a sulfur-containing compound derived from garlic (Allium sativum), has garnered significant attention for its diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects. This article delves into the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Forms

This compound exists primarily in two isomeric forms: Z-ajoene and E-ajoene . The structural differences between these forms influence their biological activities. Z-ajoene has been shown to be more effective in inducing certain biological responses compared to E-ajoene.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for several microorganisms have been documented.

| Microorganism | MIC (µg/ml) |

|---|---|

| Bacillus cereus | 5 |

| Staphylococcus aureus | <20 |

| Escherichia coli | 100-160 |

| Saccharomyces cerevisiae | <20 |

| Paracoccidioides brasiliensis | Additive effect with antifungal drugs |

In a study, this compound inhibited the growth of gram-positive bacteria such as Bacillus subtilis and Mycobacterium smegmatis at concentrations as low as 5 µg/ml. For gram-negative bacteria like E. coli, higher concentrations were required .

Antifungal Activity

This compound has demonstrated effective antifungal activity, particularly in combination with other antifungal agents. In clinical settings, a cream containing 0.4% this compound resulted in a complete cure for 79% of patients with tinea pedis after one week of treatment . Additionally, this compound was found to enhance the efficacy of antifungal drugs like sulfamethoxazole/trimethoprim in treating murine models infected with P. brasiliensis, showing significant reductions in fungal load and improved cytokine responses (e.g., increased levels of IFN-γ and IL-12) in treated mice .

Anticancer Properties

Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. A study demonstrated that this compound could reduce lung cancer cell proliferation significantly . The mechanism involves the activation of nuclear factor E2-related factor 2 (Nrf2), which plays a crucial role in regulating antioxidant responses and cytoprotection .

Table: Summary of this compound's Anticancer Effects

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Lung Cancer | Decreased proliferation | Activation of Nrf2 |

| Breast Cancer | Induction of NQO1 expression | ROS-mediated activation |

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, enhancing the immune response against infections. In studies involving mice, this compound treatment led to increased production of Th1-type cytokines, which are crucial for effective immune responses against fungal infections .

Propiedades

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318485 | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92284-99-6, 92285-01-3 | |

| Record name | (E)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ajoene?

A1: this compound exerts its biological effects primarily by S-thiolation, a process involving the formation of a disulfide bond between this compound and cysteine residues on target proteins. [, , , ] This modification can alter protein conformation, disrupt protein-protein interactions, and modulate enzymatic activity, ultimately influencing various cellular processes. [, , , ]

Q2: Which cellular pathways are affected by this compound's S-thiolation activity?

A2: this compound's S-thiolation activity has been shown to impact several critical cellular pathways, including:

- Apoptosis: this compound induces apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins. [, , , ]

- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, inhibiting the proliferation of cancer cells. [, ] This effect is likely mediated by modulating cell cycle regulatory proteins like cyclin B1 and p34(cdc2). []

- Unfolded Protein Response (UPR): this compound targets protein folding in the endoplasmic reticulum (ER) of cancer cells, leading to ER stress and activation of the UPR. [, ] This can result in the accumulation of misfolded proteins, ultimately triggering cell death. [, ]

- Inflammatory Response: this compound exhibits anti-inflammatory effects by dampening the expression of pro-inflammatory cytokines like IL1β, IL6, and IL12β, while upregulating the anti-inflammatory cytokine IL10. [] This effect is partially mediated by inhibiting the activity of STAT3 and COX2, key regulators of inflammation. []

- Oxidative Stress: this compound has been shown to interact with glutathione reductase (GR) and trypanothione reductase (TR), key enzymes involved in maintaining cellular redox balance. [] This interaction can potentially disrupt thiol metabolism and increase oxidative stress within cells, contributing to its cytotoxic effects. [, ]

Q3: How does this compound specifically target cancer cells?

A3: While the exact mechanisms underlying this compound's selectivity towards cancer cells remain to be fully elucidated, several hypotheses have been proposed:

- Upregulated Targets: Some of this compound's protein targets, such as certain heat shock proteins and proteasome subunits, are often overexpressed in cancer cells, potentially enhancing its anti-cancer activity. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound exists as two isomers, (E)-ajoene and (Z)-ajoene, differing in the configuration around the central double bond. Both isomers share the same molecular formula (C9H14OS3) and molecular weight (222.38 g/mol). [, , ]

Q5: What are the key structural features contributing to this compound's biological activity?

A5: The vinyl disulfide/sulfoxide core of this compound is essential for its biological activity, particularly its ability to S-thiolate cysteine residues. [] Replacing the vinyl disulfide with other functional groups significantly reduces or abolishes its activity. [] The allyl group adjacent to the sulfoxide moiety is also crucial for activity, as its substitution with other groups diminishes potency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.